Boc-D-homophenylalanine

Description

Overview of Unnatural Amino Acids in Chemical Biology and Medicinal Chemistry

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally occurring, genetically encoded protein building blocks. rsc.org Their incorporation into peptides and proteins is a powerful strategy in chemical biology and medicinal chemistry to create molecules with novel functions and improved pharmacological profiles. rsc.orgnih.govresearchgate.net UAAs can introduce a wide range of chemical functionalities and structural constraints not found in natural proteins. acs.org This allows for the fine-tuning of a molecule's size, shape, charge, and polarity, which can lead to enhanced stability, bioavailability, and target specificity. nih.govmdpi.com The use of UAAs has been instrumental in the development of new therapeutic agents, including drugs like methyldopa, baclofen, and gabapentin. nih.govresearchgate.net

Significance of D-Amino Acids in Peptide and Peptidomimetic Design

The vast majority of naturally occurring amino acids are in the L-configuration. Peptides composed of these L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic potential. uj.edu.plnih.gov D-amino acids, the non-natural mirror images of L-amino acids, offer a solution to this problem. nih.govwikipedia.org Peptides containing D-amino acids are significantly more resistant to enzymatic degradation, leading to a longer half-life in vivo. uj.edu.plnih.gov The incorporation of D-amino acids can also induce specific secondary structures and alter the binding affinity and selectivity of peptides for their biological targets. uj.edu.plnih.gov This makes D-amino acids crucial building blocks in the design of more stable and effective peptide-based drugs. uj.edu.plptfarm.pl

Historical Context of Homophenylalanine in Drug Discovery

Homophenylalanine, an amino acid with an additional methylene (B1212753) group in its side chain compared to phenylalanine, has a notable history in drug discovery. Its L-enantiomer, L-homophenylalanine, has been extensively used as a precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. researchgate.netnih.gov These drugs are widely prescribed for the management of hypertension and congestive heart failure. nih.gov The development of synthetic methods to produce enantiomerically pure homophenylalanine has been a significant area of research, with biocatalytic methods emerging as a more sustainable and efficient alternative to traditional chemical synthesis. researchgate.netnih.gov The successful application of L-homophenylalanine in established drugs has paved the way for the exploration of its D-enantiomer, D-homophenylalanine, and its derivatives like Boc-D-homophenylalanine, in the development of new therapeutic agents.

Chemical Profile of this compound

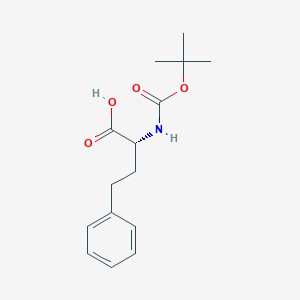

This compound, chemically known as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid, is a derivative of the D-amino acid homophenylalanine. clearsynth.com The "Boc" refers to the tert-butoxycarbonyl protecting group attached to the amino group, a common strategy in peptide synthesis to prevent unwanted side reactions. guidechem.comchemimpex.com

This compound is typically a white to off-white crystalline powder. guidechem.comchemicalbook.com It is slightly soluble in water but shows better solubility in organic solvents like methanol (B129727) and DMSO. guidechem.comchemicalbook.comchemicalbook.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 82732-07-8 | guidechem.comclearsynth.com |

| Molecular Formula | C15H21NO4 | chemicalbook.comnih.gov |

| Molecular Weight | 279.33 g/mol | sigmaaldrich.com |

| Appearance | White to off-white powder | guidechem.comchemicalbook.com |

| Optical Activity | [α]/D -6.5±1.0°, c = 2 in ethanol | chemicalbook.comsigmaaldrich.com |

| pKa | 3.95±0.10 (Predicted) | guidechem.com |

| Water Solubility | Slightly soluble | guidechem.comchemicalbook.com |

| Storage Temperature | 0°C | guidechem.com |

Applications in Peptide Synthesis

The Boc protecting group makes this compound a key reagent in both solid-phase and solution-phase peptide synthesis. guidechem.comsigmaaldrich.comsigmaaldrich.com

In solid-phase peptide synthesis (SPPS) , the Boc group allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. chemimpex.com The Boc group can be removed under specific conditions to allow the next amino acid to be coupled. nih.gov

In solution-phase peptide synthesis , this compound is also used as a building block for creating peptide fragments that are later joined together to form the final peptide. mdpi.com

The incorporation of this compound can influence the three-dimensional structure or conformation of the resulting peptide. The bulkier side chain of homophenylalanine compared to phenylalanine can introduce specific steric constraints, leading to unique folding patterns that can be crucial for biological activity.

Role in Medicinal Chemistry and Drug Design

The unique properties of this compound make it a valuable tool for medicinal chemists seeking to improve the drug-like characteristics of peptide-based therapeutics.

Protease Inhibition: The D-configuration and the extended side chain of the homophenylalanine residue can lead to enhanced binding to the active sites of proteases, making it a useful component in the design of protease inhibitors.

Metabolic Stability: As a D-amino acid derivative, this compound imparts significant resistance to degradation by proteases, thereby increasing the metabolic stability and in vivo half-life of peptide drugs. uj.edu.plnih.gov

Receptor Binding: The specific stereochemistry and hydrophobicity of the D-homophenylalanine residue can enhance the binding affinity and selectivity of a peptide for its target receptor. chemimpex.comuj.edu.pl

Case Studies in Preclinical Research

While specific preclinical studies solely focused on this compound are not extensively detailed in the provided search results, its application can be inferred from research on related compounds and general principles of peptidomimetic design. For instance, derivatives of homophenylalanine have been investigated as dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. acs.orgnih.gov Furthermore, the incorporation of D-amino acids, a key feature of this compound, is a common strategy in the design of peptidomimetics for various diseases, including cancer. nih.gov For example, D-amino acid-containing peptidomimetics have been designed to inhibit the HER2-HER3 protein-protein interaction in cancer cells. nih.gov The principles demonstrated in these studies highlight the potential of this compound as a building block in the development of novel therapeutics for a range of diseases.

Future Directions and Research Trends

The utility of this compound and other unnatural amino acids in drug discovery continues to expand. Future research is likely to focus on several key areas:

Novel Synthetic Methodologies: The development of more efficient and environmentally friendly methods for the synthesis of this compound and other UAAs is an ongoing area of research. rsc.orgnih.gov

Peptidomimetic Scaffolds: this compound will likely be incorporated into increasingly complex and diverse peptidomimetic scaffolds to create molecules with highly specific functions and improved pharmacokinetic properties. nih.govuj.edu.pl

Targeted Drug Delivery: The unique properties of peptides containing this compound can be exploited to create targeted drug delivery systems that can deliver therapeutic agents to specific cells or tissues, minimizing off-target effects. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCODLPJUFHPVQP-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373159 | |

| Record name | Boc-D-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82732-07-8 | |

| Record name | Boc-D-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-4-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc D Homophenylalanine and Its Derivatives

Chemical Synthesis Approaches

The chemical synthesis of Boc-D-homophenylalanine and its derivatives is a field of active research, driven by the compound's importance in medicinal chemistry. Key to these syntheses is the establishment of the correct stereochemistry, which dictates the biological activity of the final molecule.

Asymmetric Synthesis Strategies

Asymmetric synthesis is a cornerstone for producing enantiomerically pure compounds like D-homophenylalanine. nih.govrsc.org These methods introduce chirality in a controlled manner, often using chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction. rsc.orgresearchgate.netchemimpex.com A notable approach involves the asymmetric Strecker reaction, which can yield D-homophenylalanine with high enantioselectivity. researchgate.net This method has been successfully applied to the synthesis of D-homophenylalanine, a key analog in factor Xa inhibitors. researchgate.net

Another powerful asymmetric strategy is the catalytic hydrogenation of β-enamido esters using ruthenium-BINAP catalysts, which can produce β-amino esters with over 99% enantiomeric excess (ee). Subsequent hydrolysis then yields the desired D-β-homophenylalanine.

Table 1: Asymmetric Synthesis Approaches for Homophenylalanine Derivatives

| Method | Key Features | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Asymmetric Strecker Reaction | Utilizes chiral MnIII–salen complexes as recyclable catalysts. | Up to 99% | researchgate.net |

Diastereoselective Synthesis

Diastereoselective synthesis strategies are employed to create specific stereoisomers from a mixture of diastereomers. In the context of homophenylalanine synthesis, this often involves the use of chiral auxiliaries to direct the formation of one diastereomer over another. For instance, the Michael addition of a chiral amine to a prochiral acceptor can proceed with high diastereoselectivity. researchgate.net

The synthesis of N-succinylated dehydrotripeptides containing D-homophenylalanine has been achieved through the elongation of a dehydrodipeptide with a Boc-protected D-Hph, resulting in a pair of diastereomeric dehydrotripeptides. mdpi.com

Enantioselective Synthesis

Enantioselective synthesis methods are critical for producing a single enantiomer of a chiral compound. researchgate.netchemimpex.comacs.org The enantioselective Strecker reaction, catalyzed by chiral zirconium or manganese-salen complexes, has proven effective for synthesizing α-amino nitrile derivatives, which are precursors to D-homophenylalanine, with high enantioselectivity. researchgate.netacs.org This approach offers a direct route to enantiomerically enriched amino acids. researchgate.net

Biocatalytic methods also play a significant role. For example, L-aminoacylase (LAA) and N-acylamino acid racemase (NAAAR) from Deinococcus radiodurans have been used in a dynamic kinetic resolution process to produce L-homophenylalanine from N-acyl-D,L-homophenylalanine. nih.gov While this example produces the L-enantiomer, similar enzymatic strategies can be adapted for the synthesis of D-amino acids.

Table 2: Enantioselective Synthesis of Homophenylalanine

| Method | Catalyst/Enzyme | Key Advantages | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Catalytic Asymmetric Strecker Synthesis | Chiral Zirconium Catalyst | Wide substrate generality | High | acs.org |

| Enzymatic Kinetic Resolution | L-Aminoacylase (LAA) and N-Acylamino Acid Racemase (NAAAR) | High yield and reusability of biocatalyst | >99% (for L-HPA) | nih.gov |

Homologation Reactions from Phenylalanine Derivatives

Homologation, the process of extending a carbon chain by a single methylene (B1212753) group, is a direct method for converting phenylalanine derivatives into homophenylalanine derivatives. researchgate.netnih.govresearchgate.net The Arndt-Eistert reaction is a classic and widely used homologation method. wikipedia.orgambeed.com This reaction involves the conversion of a carboxylic acid to its next higher homolog. In the context of this compound synthesis, this would typically start with Boc-D-phenylalanine. The process involves converting the carboxylic acid to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (like water or an alcohol) yields the homologated carboxylic acid or ester. wikipedia.orgillinois.edu

For instance, optically pure Boc-β³-homo-amino acids have been prepared through a two-step Arndt-Eistert homologation of N-protected amino acids. researchgate.net This method is advantageous for producing β-amino acids from their α-amino acid counterparts. wikipedia.orgambeed.com

Friedel-Crafts Reactions in Homophenylalanine Synthesis

Friedel-Crafts reactions provide a powerful tool for the synthesis of homophenylalanine derivatives by forming a carbon-carbon bond between an aromatic ring and an electrophilic carbon atom. oup.comresearchgate.net An efficient approach involves the reaction of an aspartic acid derivative, serving as an electrophile, with an aromatic compound like benzene (B151609) in the presence of a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH). core.ac.ukresearchgate.net This method allows for the asymmetric synthesis of homophenylalanine skeletons. core.ac.uk

For example, the Friedel-Crafts reaction of N-TFA-Asp(Cl)-OMe with benzene, using neat TfOH as both solvent and catalyst, proceeds under mild conditions to produce homophenylalanine derivatives in high yield. core.ac.uk This methodology has been extended to various aromatic compounds. core.ac.uk Similarly, optically active trifluoromethyldiazirinyl homophenylalanine derivatives have been synthesized via a Friedel-Crafts reaction in triflic acid without loss of optical purity. oup.comnih.gov

Stereoinversion Techniques for D-Amino Acids

Stereoinversion techniques offer an alternative route to D-amino acids from their more readily available L-enantiomers. nih.govrsc.org These methods typically involve a two-step process of deamination followed by stereoselective reamination. rsc.orgnih.govrsc.org

Biocatalytic approaches are particularly effective for stereoinversion. nih.govrsc.orgnih.govrsc.org A one-pot cascade system using an L-amino acid deaminase (LAAD) and a D-amino acid dehydrogenase (DAADH) can convert L-amino acids into their D-counterparts with high selectivity and yield. nih.govrsc.org For example, L-phenylalanine can be converted to D-phenylalanine with a quantitative yield and over 99% ee. nih.govrsc.orgrsc.org This strategy has been successfully applied to a variety of aromatic and aliphatic L-amino acids, including L-homophenylalanine. nih.gov Another approach involves the use of an ancestral L-amino acid oxidase combined with a chemical reductant to achieve deracemization of various phenylalanine derivatives to their D-enantiomers. researchgate.net

Regiochemical Control in Synthesis

Regiochemical control is a critical aspect in the synthesis of complex molecules like this compound derivatives, ensuring that reactions occur at the desired position within the molecule. In the context of synthesizing substituted homophenylalanines, directing groups are often employed to achieve high regioselectivity in C-H activation reactions. For instance, bidentate directing groups such as 8-aminoquinoline (B160924) and picolinamide (B142947) have been utilized with palladium catalysts to direct the arylation of unactivated C(sp³)–H bonds. acs.org This strategy allows the catalyst to be brought into close proximity with the specific C-H bond targeted for functionalization, thereby controlling the position of the new substituent. acs.org

One notable application of regiochemical control is in the synthesis of δ-substituted proline derivatives from β-amino acids. A method involving the intramolecular cyclization of a β-amino acid derived from L-phenylalanine demonstrates excellent regiochemical control. rsc.orgrsc.org The process proceeds through the formation of a vinyl triflate intermediate with complete regioselectivity, which is then hydrogenated to yield the final product. rsc.orgrsc.org This high degree of control ensures the formation of the desired isomer. rsc.orgrsc.org

Furthermore, in the synthesis of homophenylalanine derivatives via Friedel-Crafts reactions, the choice of solvent and catalyst can dictate the regiochemical outcome. The use of trifluoromethanesulfonic acid as both a solvent and catalyst has been shown to be effective in promoting the acylation of aromatic compounds with high regioselectivity. mdpi.com This approach has been successfully applied to the synthesis of various homophenylalanine derivatives. mdpi.com Similarly, palladium-catalyzed coupling reactions of amino acid-derived organozinc reagents with aryl triflates can be controlled to produce specific phenylalanine, β-homophenylalanine, and γ-bishomophenylalanine derivatives. researchgate.net

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods offer an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure amino acids like this compound. nih.gov These enzymatic approaches operate under mild conditions and often exhibit high conversion rates and enantioselectivities. rsc.org

Enzyme-Catalyzed Asymmetric Synthesis

Enzyme-catalyzed asymmetric synthesis is a powerful technique for producing optically pure D-amino acids from prochiral starting materials. mdpi.com Enzymes, by their nature, can create chiral molecules with high precision without the need for protecting groups that are often required in chemical synthesis. nih.govprinceton.edu This method is particularly advantageous for synthesizing non-canonical amino acids (ncAAs), which have unique side chains or D-stereochemistry. nih.gov

Various enzymes, including transaminases and dehydrogenases, are employed for this purpose. For example, D-amino acid dehydrogenases have been engineered to catalyze the asymmetric reductive amination of α-keto acids to produce D-phenylalanines with high enantiomeric excess. acs.org Similarly, a synergistic approach combining photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes has been developed to synthesize ncAAs. nih.govucsb.edu This method merges the reactivity of enzymes with the energy of light to drive challenging chemical transformations. ucsb.edu

The table below summarizes various enzyme-catalyzed asymmetric synthesis approaches for producing D-amino acids.

| Enzyme/System | Substrate | Product | Key Features |

| Engineered D-Amino Acid Dehydrogenase | α-Keto acids | D-Phenylalanines | High enantiomeric excess. acs.org |

| Photoredox Catalysis & PLP-Enzyme | Serine and other β-hydroxy-α-amino acids | Non-canonical amino acids | Synergistic catalysis, stereoselective. nih.govucsb.edu |

| Threonine Aldolases & Photoredox Catalyst | Pyridinium salts | α-Tertiary amino acids | "Nearly perfect" enantioselectivity, avoids protection/deprotection steps. princeton.edu |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method to separate a racemic mixture of amino acids into its constituent enantiomers. This process relies on an enzyme that selectively acts on one enantiomer, leaving the other unreacted and thus resolved. For instance, alcalase, an industrial enzyme, has been used for the kinetic resolution of N-acetyl-homophenylalanine ethyl ester to produce L-(+)-homophenylalanine hydrochloride with high optical purity (98% enantiomeric excess). tandfonline.comtandfonline.comresearchgate.net

Another example involves the use of β-aminopeptidases for the kinetic resolution of β²-dipeptides. In one study, the enzyme BapA demonstrated high enantioselectivity, resulting in the isolation of (S)-β²-homophenylalanine with an enantiomeric excess greater than 99%. ethz.ch Lipases are also commonly used for kinetic resolution. Porcine pancreas lipase (B570770) (PPL) has been employed to separate acetyl esters of various amino acids. researchgate.net The efficiency of these resolutions can sometimes be enhanced by using novel reaction media, such as ionic liquids, which can improve enzyme activity and selectivity. nih.gov

The following table highlights different enzymatic kinetic resolution methods for homophenylalanine and related compounds.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| Alcalase | N-acetyl-homophenylalanine ethyl ester | L-(+)-homophenylalanine hydrochloride | 98% tandfonline.comtandfonline.comresearchgate.net |

| β-aminopeptidase (BapA) | β²-dipeptide | (S)-β²-homophenylalanine | >99% ethz.ch |

| Phenylalanine ammonia-lyase (PAL) | Racemic 2-amino-3-(thiophen-2-yl) propanoic acid | D-2-amino-3-(thiophen-2-yl) propanoic acid | Not specified nih.gov |

Application of Transaminases in Homophenylalanine Production

Transaminases, particularly D-amino acid transaminases (DAATs), are crucial enzymes for the production of D-amino acids. mdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible transfer of an amino group from a donor molecule to an α-keto acid acceptor, creating a new D-amino acid. mdpi.com

A D-amino acid transaminase from Haliscomenobacter hydrossis has been investigated for the synthesis of optically pure D-amino acids. mdpi.com This enzyme demonstrated efficiency in the amination of various α-keto acids using D-glutamate as the amino donor. mdpi.com To drive the reaction towards product formation, a one-pot, three-enzyme system was developed, which included the transaminase, hydroxyglutarate dehydrogenase, and glucose dehydrogenase. mdpi.com This cascade system achieved high product yields (95–99%) and excellent enantiomeric excess (>99%) for several D-amino acids. mdpi.com

Engineered tyrosine aminotransferases have also been employed for the synthesis of L-homophenylalanine from 2-oxo-4-phenylbutyric acid. google.com Research has shown that a cascade system involving an L-amino acid deaminase and a D-amino acid dehydrogenase can effectively convert L-homophenylalanine to D-homophenylalanine with high conversion and optical purity. rsc.org

The table below details the use of transaminases in the production of homophenylalanine.

| Transaminase Source | Substrate | Amino Donor | Product | Yield/ee |

| Haliscomenobacter hydrossis | α-keto acids | D-glutamate | D-amino acids | 95-99% yield, >99% ee mdpi.com |

| Engineered tyrosine aminotransferase | 2-oxo-4-phenylbutyric acid | L-amino acid | L-homophenylalanine | High yield google.com |

| Paracoccus denitrifican aspartate aminotransferase | α-keto acid | Not specified | L-Homophenylalanine | Not specified rsc.org |

Integrated Membrane Bioreactor Systems for Sustainable Production

The application of MBRs has been explored for the production of various valuable compounds, including amino acids. encyclopedia.pub In the context of homophenylalanine synthesis, an MBR can be used to retain the enzyme and unconverted substrate while allowing the product to pass through the membrane. This continuous process can lead to higher productivity and reduced costs. nih.govacs.org For instance, a study on the preparative synthesis of L-homophenylalanine using an α-transaminase implemented a reactive crystallization concept within a fed-batch reactor, which is a type of MBR setup. acs.org This approach led to the isolation of over 18 grams of chemically pure L-homophenylalanine. acs.org

The development of MBRs with features like iron-dosing has also been investigated to mitigate membrane biofouling, a common operational challenge. researchgate.net Furthermore, the use of D-amino acids has been shown to be an effective strategy to control biofouling in MBRs by inhibiting biofilm formation. mdpi.com

Whole-Cell Biocatalysis for D-Amino Acid Synthesis

Recombinant Escherichia coli cells have been engineered to co-express multiple enzymes for the synthesis of D-amino acids. One such system involved the co-expression of L-amino acid deaminase and D-amino acid dehydrogenase for the stereoinversion of L-amino acids to their D-counterparts. nih.govrsc.org This whole-cell biocatalyst successfully converted a variety of aromatic and aliphatic L-amino acids, including L-homophenylalanine, into the corresponding D-amino acids with high conversion rates (100%) and excellent optical purity (>99% ee). rsc.orgnih.gov

Another approach employed recombinant E. coli cells expressing N-acylamino acid racemase (NAAAR) and L-aminoacylase (LAA) from Deinococcus radiodurans for the production of L-homophenylalanine from N-acetyl-D-homophenylalanine. scispace.com By using two separate whole-cell biocatalysts, one for each enzyme, the activities could be balanced, leading to a high productivity of 10 mmol/L/h and a 99.9% yield of L-homophenylalanine. scispace.com

The table below provides examples of whole-cell biocatalysis for D-amino acid synthesis.

| Microbial Host | Expressed Enzymes | Substrate | Product | Key Results |

| Escherichia coli | L-amino acid deaminase, D-amino acid dehydrogenase, Formate dehydrogenase | L-homophenylalanine | D-homophenylalanine | 100% conversion, >99% ee rsc.orgnih.gov |

| Escherichia coli | N-acylamino acid racemase (NAAAR), L-aminoacylase (LAA) | N-acetyl-D-homophenylalanine | L-homophenylalanine | 99.9% yield, 10 mmol/L/h productivity scispace.com |

| Bacillus brevis | Hydantoinase, Carbamoylase | D,L-5-substituted hydantoins | D-phenylglycine, D-4-hydroxyphenylglycine | Industrial scale production unipd.it |

Synthesis of Modified this compound Derivatives

The modification of the this compound structure, particularly on the phenyl ring and at the stereocenter, is a key strategy in medicinal chemistry to fine-tune the pharmacological properties of peptidomimetics.

Synthesis of Substituted Phenyl Analogs (e.g., Dichloro, Methyl, Pentafluoro)

The synthesis of this compound analogs with substitutions on the phenyl ring allows for the modulation of properties like lipophilicity and electronic character, which can influence biological activity. vulcanchem.com The general approach involves using a starting material that already contains the desired substitution pattern on the aromatic ring.

| Derivative Type | Synthetic Strategy | Example Starting Materials | Key Reactions | Citations |

| Dichloro | Start with a substituted precursor and build the amino acid chain. | D-phenylalanine | Arndt-Eistert homologation, followed by electrophilic aromatic chlorination (e.g., with Cl₂ or SO₂Cl₂). | vulcanchem.com |

| Methyl | Utilize biocatalysis or start with a substituted precursor. | Methyl-substituted benzyltrifluoroborate salts; 3-methyl-D-β-homophenylalanine precursors. | Synergistic photoredox and pyridoxal radical biocatalysis; Standard peptide coupling methodologies. | nih.govchemimpex.com |

| Fluoro | Start with a fluorinated aromatic compound. | 3,4-difluorobenzaldehyde; Fluorine-substituted phenylpropionic acids. | Knoevenagel condensation, reduction, Friedel-Crafts reaction, hydrolysis, and reductive amination. | nih.govnih.gov |

For instance, the synthesis of Boc-3,5-dichloro-D-homophenylalanine can be achieved by starting with D-phenylalanine, performing an Arndt-Eistert homologation to extend the side chain, and then introducing the chlorine atoms via electrophilic aromatic substitution before or after the Boc protection step. vulcanchem.com Similarly, the synthesis of phosphonic acid analogues containing fluorine on the phenyl ring has been accomplished by starting with the corresponding fluorinated phenylpropionic acid. nih.gov A series of fused β-homophenylalanine derivatives has been synthesized starting from 3,4-difluorobenzaldehyde. nih.gov

Introduction of Stereochemical Diversity

Controlling the stereochemistry of homophenylalanine is crucial, as different stereoisomers can have distinct biological activities and stabilities. vulcanchem.commdpi.com The incorporation of non-natural D-amino acids, for example, is a common strategy to increase a peptide's resistance to proteolytic degradation. mdpi.com

Several methodologies are employed to introduce stereochemical diversity:

Enzymatic Kinetic Resolution : This method uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the other. The enzyme alcalase has been used for the kinetic resolution of N-acetyl-homophenylalanine ethyl ester to obtain L-(+)-homophenylalanine hydrochloride with a high enantiomeric excess (98% ee). researchgate.net

Asymmetric Synthesis : This approach aims to create a specific stereoisomer directly. The Friedel-Crafts reaction, when performed with optically active starting materials like N-TFA-L-Asp(Cl)-OMe, can afford homophenylalanine derivatives with high optical purity. researchgate.nettandfonline.commdpi.com This method allows the stereochemistry of the starting amino acid to direct the formation of the new chiral center. mdpi.com

Biocatalysis : Modern biocatalytic methods offer precise stereocontrol. A synergistic photoredox and pyridoxal radical biocatalysis system has been developed that can produce either L- or D-homophenylalanine derivatives by selecting the appropriate enzyme (l-PfPLPβ or d-PfPLPβ). nih.gov

Diastereomer Synthesis : In peptide synthesis, the deliberate use of both L- and D-Boc-homophenylalanine allows for the creation of diastereomeric peptides. mdpi.com For example, a dehydrodipeptide was elongated with either D- or L-Boc-protected homophenylalanine to generate a pair of diastereomeric dehydrotripeptides, enabling the study of how stereochemistry affects properties like self-assembly. mdpi.com

These strategies provide chemists with a robust toolkit to synthesize a wide array of stereochemically defined this compound derivatives and their L- or diastereomeric counterparts for advanced research in drug discovery and materials science.

Applications of Boc D Homophenylalanine in Peptide and Peptidomimetic Chemistry

Incorporation into Peptide Synthesis

The primary application of Boc-D-homophenylalanine is as a building block for the assembly of peptide chains. chemimpex.comchemimpex.com Its Boc protecting group is essential for controlling the sequence of amino acid addition, preventing unwanted side reactions at the N-terminus while the C-terminus is activated for coupling. chemimpex.comiris-biotech.de

This compound is well-suited for use in Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.comsigmaaldrich.com In this methodology, the growing peptide chain is anchored to an insoluble resin support, which facilitates the easy removal of excess reagents and byproducts through simple filtration and washing steps. iris-biotech.de The synthesis cycle involves the deprotection of the N-terminal Boc group, typically with an acid like trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid. iris-biotech.deekb.eg this compound can be incorporated at any desired position in the peptide sequence using standard coupling reagents. chemimpex.com This technique has been enhanced through methods like microwave-assisted Boc-SPPS, which can improve yields and reduce synthesis times for complex peptides, including those containing non-canonical residues like D-homophenylalanine. researchgate.net

Conventional solution-phase peptide synthesis is another established method for incorporating this compound into peptide structures. chemimpex.comrsc.orgsigmaaldrich.com Unlike SPPS, all reactants in solution-phase synthesis are dissolved in an appropriate solvent. ekb.eg This method was used to synthesize a series of peptides containing Cα-methyl-homo-phenylalanine to study their conformational properties. rsc.org While potentially more labor-intensive due to the need for purification after each step, solution-phase synthesis remains a valuable strategy, particularly for large-scale production or for specific peptide sequences where SPPS might be problematic. ekb.egpnas.org The synthesis of a six-residue peptide containing β-homophenylalanine was successfully achieved using conventional solution-phase procedures. pnas.org

For the synthesis of very long peptides or proteins, a fragment condensation strategy is often employed. researchgate.netnih.gov This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in a specific order. This compound can be incorporated into these fragments using either SPPS or solution-phase methods. nih.gov The protected fragments are then joined, for instance, by coupling a tetrapeptide acid with a deprotected hexapeptide to form a decapeptide. nih.gov This strategy was used in the synthesis of a designed β-hairpin peptide and an octapeptide incorporating a chromium carbene complex-derived amino acid fragment. pnas.orgresearchgate.net

Table 1: Synthetic Methodologies Incorporating this compound

| Synthesis Method | Description | Key Features of Boc-D-hPhe Use | References |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on an insoluble resin support. | The Boc group serves as a temporary N-terminal protecting group, removed by acid (e.g., TFA). Allows for automated and rapid synthesis. | iris-biotech.dechemimpex.comsigmaaldrich.com |

| Solution-Phase Peptide Synthesis | All reactions occur with reactants dissolved in a solvent. | A conventional method used for creating peptides with D-homophenylalanine, often for detailed structural studies. | rsc.orgsigmaaldrich.compnas.org |

| Segment Condensation | Pre-synthesized peptide fragments are coupled together. | This compound is incorporated into a smaller fragment which is then ligated to another to form a larger peptide. | pnas.orgresearchgate.netnih.gov |

A significant advantage of incorporating D-homophenylalanine into peptide sequences is the enhancement of their stability, particularly against enzymatic degradation. chemimpex.comchemimpex.com Proteases, the enzymes that break down peptides and proteins, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. nih.gov The presence of a D-amino acid disrupts this recognition, making the resulting peptide more resistant to proteolysis. researchgate.netnih.gov This increased stability is a critical factor in the development of peptide-based therapeutics, as it can prolong their half-life in a biological environment. researchgate.net The extended side chain of homophenylalanine compared to phenylalanine may also contribute to improved protease resistance. vulcanchem.com

The incorporation of D-homophenylalanine has a profound impact on the three-dimensional structure of peptides. rsc.orgnih.gov The D-configuration and the increased conformational flexibility of the longer side chain can induce specific secondary structures, such as β-turns and helices. vulcanchem.comrsc.org For instance, studies on Cα-methyl-homo-phenylalanine-containing peptides showed it to be a potent promoter of β-turns and helical structures. rsc.org In a cyclic opioid peptide analogue, substitution with D-homophenylalanine was used to probe the effects of side-chain conformation on receptor selectivity. nih.gov Furthermore, the aromatic side chain can engage in π-π stacking interactions, which are crucial for the process of molecular self-assembly. mdpi.com Research on tripeptides containing D-homophenylalanine has explored how sequence and stereochemistry affect their aggregation and ability to form hydrogels. mdpi.com In some cases, peptides containing β-homophenylalanine have been shown to form highly ordered structures, such as infinite pleated β-sheets, through a combination of intramolecular hydrogen bonds that stabilize a hairpin fold and intermolecular hydrogen bonds that connect the hairpins. pnas.org

Design and Synthesis of Peptidomimetics

This compound is a valuable tool in the design and synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability, bioavailability, or receptor specificity. chemimpex.comchemimpex.comnih.gov By incorporating non-canonical amino acids like D-homophenylalanine, chemists can create novel scaffolds that are less susceptible to enzymatic degradation and can adopt conformations that are optimal for binding to a specific biological target. nih.gov

The process often involves replacing a natural L-amino acid with its D-homophenylalanine counterpart to alter the peptide backbone and side-chain orientation. nih.govuq.edu.au This modification can lead to significant changes in biological activity. chemimpex.com For example, D-homophenylalanine has been used in the development of peptidomimetic inhibitors for bacterial protein-protein interactions and in analogues of endomorphin-2 to study structure-activity relationships. nih.govuq.edu.au The use of this compound allows for the systematic modification of peptide sequences, expanding the chemical space available for discovering novel drug candidates with improved therapeutic profiles. chemimpex.comresearchgate.net

Mimicry of Natural Amino Acids and Peptide Secondary Structures

The incorporation of non-proteinogenic amino acids like D-homophenylalanine is a key strategy in peptidomimetic design to imitate natural amino acid residues and their influence on peptide secondary structures. chemimpex.commdpi.com The additional methylene (B1212753) group in the homophenylalanine side chain provides increased conformational flexibility compared to its natural counterpart, phenylalanine. pnas.org This structural modification can be leveraged to mimic the spatial arrangement and hydrophobic interactions of natural amino acids within a peptide sequence, which can be crucial for maintaining or enhancing biological function. fengchengroup.com

Furthermore, the introduction of D-amino acids, such as D-homophenylalanine, is a well-established method to influence the secondary structure of peptides. mdpi.com The stereochemistry of the D-isomer can induce specific turns or disrupt regular secondary structures like α-helices and β-sheets in a controlled manner. This allows for the design of peptides with unique three-dimensional conformations that can mimic the bioactive conformations of natural peptides or proteins. For instance, the incorporation of D-amino acids is a common strategy to stabilize β-turn structures, which are critical for the biological activity of many peptides. nih.gov The ability to mimic these structures is essential for the development of peptidomimetics with desired biological activities. The use of β-amino acids, including β-homophenylalanine, has also been shown to generate novel polypeptide scaffolds and can be incorporated into classic secondary structure motifs without significant disruption. pnas.orgnih.gov

| Feature | Description | Significance in Mimicry |

| Homologation | Contains an extra methylene group in the side chain compared to phenylalanine. mdpi.com | Provides altered side-chain length and hydrophobicity, allowing for mimicry of different natural amino acid side-chain interactions. |

| D-Configuration | The amino group is in the D-configuration. | Induces specific turns and secondary structures, mimicking the bioactive conformations of natural peptides. mdpi.com |

| Boc-Protection | The N-terminus is protected by a tert-butoxycarbonyl group. | Facilitates controlled, stepwise synthesis of peptides, enabling precise placement of the D-homophenylalanine residue to achieve the desired mimicry. chemimpex.com |

Enhancing Bioactivity and Selectivity

The incorporation of this compound into peptide sequences is a powerful strategy to enhance their bioactivity and selectivity. chemimpex.com The unique structural features of D-homophenylalanine can lead to improved interactions with biological targets, such as receptors and enzymes. fengchengroup.com The increased lipophilicity and bulk of the homophenylalanine side chain can result in stronger binding to hydrophobic pockets within target proteins. rospatent.gov.ru

A key advantage of using D-amino acids is the enhanced proteolytic stability they confer upon the resulting peptide. mdpi.com Natural peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic potential. By replacing an L-amino acid with its D-enantiomer, the peptide becomes less recognizable to these enzymes, leading to a longer in vivo half-life and sustained biological activity. mdpi.com

Furthermore, the specific stereochemistry and conformational preferences of D-homophenylalanine can lead to a higher degree of selectivity for a particular receptor subtype. This is crucial for developing drugs with fewer off-target effects. By fine-tuning the structure of a peptide with residues like D-homophenylalanine, it is possible to optimize its binding affinity and selectivity for the desired biological target. chemimpex.comacs.org

Research Findings on Bioactivity and Selectivity:

| Peptide/Peptidomimetic | Modification with D-Homophenylalanine Analog | Observed Effect | Reference |

| Endomorphin-2 Analogues | Replacement of Phe with various unnatural amino acids including homophenylalanine. | Altered receptor binding affinity and selectivity. | nih.gov |

| Gramicidin S Analogues | Replacement of D-phenylalanine with other D-aromatic amino acids. | Modulated antimicrobial and hemolytic activity, influencing the therapeutic index. | nih.gov |

| Aminopeptidase (B13392206) Inhibitors | Incorporation of phosphonic acid analogs of homophenylalanine. | Potent and selective inhibition of neutral aminopeptidases. | acs.org |

Development of Conformationally Constrained Peptidomimetics

Conformational constraint is a widely used strategy in medicinal chemistry to design peptidomimetics with improved properties. By restricting the flexibility of a peptide, it is often possible to lock it into its bioactive conformation, leading to increased potency, selectivity, and metabolic stability. researchgate.net this compound can be used as a building block to introduce conformational constraints into a peptide backbone.

Cyclic peptides are a prominent class of conformationally constrained peptidomimetics. This compound can be incorporated into cyclic peptide structures to enhance their structural rigidity and biological activity. rsc.org For example, the use of conformationally restricted amino acids like 2-aminotetralin-2-carboxylic acid (Atc), which can be considered a constrained analog of homophenylalanine, has been shown to be a valuable tool in designing potent and selective peptide analogs. acs.org

Role in Combinatorial Peptide and Peptidomimetic Libraries

Combinatorial chemistry is a powerful tool for the discovery of new drug candidates. It involves the synthesis of large libraries of related compounds, which are then screened for biological activity. This compound is a valuable building block for the creation of diverse peptide and peptidomimetic libraries. nih.gov

The inclusion of unnatural amino acids like D-homophenylalanine in combinatorial libraries significantly expands the chemical space that can be explored. google.com This increases the probability of identifying lead compounds with novel structures and improved properties. The use of both L- and D-amino acids, as well as other unnatural amino acids, is a common strategy to maximize the structural diversity of a library. nih.govacs.org

The synthesis of these libraries often employs solid-phase peptide synthesis techniques, for which Boc-protected amino acids are well-suited. acs.org The Boc group provides a stable protecting group that can be selectively removed under specific conditions, allowing for the stepwise assembly of peptide chains on a solid support. This methodology is amenable to automation and the parallel synthesis of large numbers of compounds. nih.gov The resulting libraries can be screened to identify peptides with high affinity for a particular target, and the identity of the active compounds can be determined through sequencing techniques. rsc.org

Boc D Homophenylalanine in Drug Discovery and Medicinal Chemistry

Development of Therapeutic Agents

Boc-D-homophenylalanine is integral to the synthesis of a range of therapeutic agents due to its ability to impart desirable pharmacokinetic and pharmacodynamic properties to the final molecule.

L-homophenylalanine is a recognized key chiral building block for a class of highly successful cardiovascular drugs known as angiotensin-converting enzyme (ACE) inhibitors. These drugs are critical in the management of hypertension and congestive heart failure. Several prominent ACE inhibitors, including enalapril, lisinopril, and benazepril, incorporate an L-homophenylalanine moiety within their structure. This structural component is crucial for their potent inhibitory activity against ACE, an enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.

In the chemical synthesis of these complex pharmaceutical agents, Boc-protected amino acids are standard intermediates. The Boc group serves to protect the amino functionality during peptide coupling reactions, preventing unwanted side reactions and allowing for the controlled, stepwise assembly of the target molecule. While the final drug contains the L-homophenylalanine structure, the synthesis of related analogs or research compounds often involves the use of this compound to explore the stereochemical requirements of the enzyme's active site. The synthesis of novel ACE inhibitors frequently involves the coupling of a Boc-protected amino acid with other chemical moieties, followed by deprotection of the Boc group in a subsequent step.

Table 1: Prominent ACE Inhibitors Featuring the Homophenylalanine Moiety

| ACE Inhibitor | Structural Contribution of Homophenylalanine | Therapeutic Application |

| Enalapril | Forms a key part of the dipeptide-like structure that binds to the ACE active site. | Hypertension, Heart Failure |

| Lisinopril | The homophenylalanine side chain interacts with hydrophobic pockets in the enzyme. | Hypertension, Heart Failure, Post-Myocardial Infarction |

| Benazepril | Contributes to the overall molecular conformation required for potent inhibition. | Hypertension |

This table highlights ACE inhibitors where the core structure of homophenylalanine is essential for their therapeutic function.

A significant application of homophenylalanine derivatives is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a major target for the treatment of type 2 diabetes. Fused β-homophenylalanine derivatives have been designed and synthesized as novel, potent, and selective DPP-4 inhibitors nbinno.comchemimpex.com.

In a notable study, a series of these derivatives were evaluated for their inhibitory activity against DPP-4. The structure-activity relationship (SAR) revealed that the trifluorophenyl subunit of these molecules occupies the S1 hydrophobic pocket of the enzyme, while the β-amino group forms critical hydrogen bonds with tyrosine and glutamate residues in the active site nbinno.com. Several compounds from this series demonstrated excellent DPP-4 inhibitory activities and high selectivity.

Table 2: In Vitro DPP-4 Inhibitory Activity of Fused β-Homophenylalanine Derivatives

| Compound | DPP-4 IC50 (nM) |

| 9aa | 35.6 |

| 18a | 48.2 |

| 18m | 29.7 |

| Sitagliptin (Reference) | 40.1 |

Data sourced from a study on fused β-homophenylalanine derivatives as DPP-4 inhibitors. nbinno.com

The in vivo efficacy of these compounds was also demonstrated in an oral glucose tolerance test in mice, with some derivatives showing greater potency than the established DPP-4 inhibitor, sitagliptin nbinno.com. This research underscores the potential of this compound as a scaffold for developing new generations of antidiabetic drugs.

Beyond its role in ACE and DPP-4 inhibitors, this compound is a valuable building block for a broader range of enzyme inhibitors. Its incorporation into peptide-like structures can lead to compounds with high affinity and specificity for their target enzymes.

One such example is in the development of inhibitors for cathepsin S, a cysteine protease involved in immune responses. Dipeptide nitriles containing a D-homophenylalanine residue have been synthesized and shown to be potent and reversible inhibitors of this enzyme nih.gov. In one study, a D-homophenylalanine derivative exhibited a significant inhibitory concentration (IC50) of 387 nM against Cathepsin S nih.gov.

Furthermore, in the search for inhibitors of drug-resistant strains of human immunodeficiency virus (HIV) protease, L-homophenylalanine was identified as a highly favorable structural component nih.gov. This finding suggests that derivatives, including the Boc-protected D-enantiomer, could be valuable in designing novel antiretroviral agents. The use of β-amino acids, such as those derived from homophenylalanine, is a recognized strategy for creating peptidomimetics that are resistant to proteolysis, a desirable characteristic for enzyme inhibitors nih.gov.

In the field of oncology, the development of novel therapeutics often involves the synthesis of peptides and peptidomimetics designed to target specific pathways in cancer cells. Boc-protected amino acids, including derivatives of homophenylalanine, are employed in the synthesis of these potential anticancer agents chemimpex.com. The incorporation of unnatural amino acids like D-homophenylalanine can enhance the stability of these peptides against degradation by proteases, which is a significant advantage for therapeutic applications.

Research in this area includes the use of Boc-2-methyl-D-β-homophenylalanine in the development of peptide-based therapeutics for cancer, where such modifications can lead to improved efficacy chemimpex.com. While specific clinical agents directly incorporating this compound are not yet prevalent, its role as a building block in the synthesis of tumor-homing peptides and other targeted cancer therapies is an active area of research.

D-amino acids are known to be present in the human brain and are the subject of ongoing research for their roles in both normal brain function and neurological disorders. While direct studies detailing the use of this compound in neurological disorder treatments are limited, the broader context of D-amino acid research suggests its potential as a tool in this field. For instance, Boc-3-methyl-D-β-homophenylalanine is utilized in the development of novel therapeutics targeting neurological disorders chemimpex.com. The ability to synthesize peptides with enhanced stability and specific conformations using such derivatives is of high interest for targeting receptors and enzymes in the central nervous system.

Design of Bioactive Molecules

The rational design of bioactive molecules is a cornerstone of modern drug discovery. This compound is a valuable tool in this process, offering medicinal chemists a versatile building block to create novel compounds with tailored biological activities. The Boc protecting group facilitates its use in standard solid-phase peptide synthesis, allowing for its incorporation into peptide chains at specific positions.

The D-configuration of the amino acid provides resistance to enzymatic degradation by peptidases, thereby increasing the in vivo half-life of the resulting peptide. The homophenylalanine side chain, with its additional methylene (B1212753) group compared to phenylalanine, allows for different spatial arrangements and interactions within a receptor's binding pocket. This can lead to altered binding affinities and selectivities. These properties make this compound a key component in the synthesis of bioactive peptides, enzyme inhibitors, and other therapeutic agents, contributing significantly to the advancement of medicinal chemistry and drug discovery.

Applications in Biotechnology

This compound is a valuable synthetic amino acid derivative that serves a significant role in various biotechnological applications. Its unique structural properties, including the bulky tert-butoxycarbonyl (Boc) protecting group, contribute to its utility in the synthesis and modification of biomolecules. chemimpex.com

This compound is widely utilized as a fundamental building block in the synthesis of peptides and other compounds of biological and medicinal relevance. chemimpex.commdpi.com The Boc group provides protection for the amino functional group, allowing for controlled, stepwise assembly of complex peptide structures through solid-phase peptide synthesis. This controlled synthesis is crucial for creating peptide-based therapeutics that can target specific biological pathways or receptors within the body. chemimpex.comchemimpex.com

Researchers leverage this compound in the development of novel therapeutics for a range of conditions, including neurological disorders and cancer. chemimpex.com Its structure allows for the incorporation of phenylalanine-like properties with enhanced steric hindrance, which can be advantageous for designing bioactive peptides with improved characteristics. chemimpex.com The versatility of this compound makes it a key intermediate in the synthesis of diverse peptide libraries, which are instrumental in screening for new drug candidates and advancing drug discovery programs. chemimpex.com

The incorporation of non-natural amino acids like D-homophenylalanine, often introduced using its Boc-protected form, is a key strategy in protein and peptide engineering to enhance stability and function. chemimpex.com The presence of a D-amino acid can significantly increase a peptide's resistance to proteolytic degradation by enzymes, which typically recognize and cleave L-amino acid residues. nih.govnih.gov This improved enzymatic stability can extend the biological half-life of peptide-based drugs. nih.gov

The Boc protecting group itself enhances the stability and solubility of the amino acid during synthesis, making it an ideal choice for constructing complex peptides. chemimpex.com Furthermore, the unique structure of D-homophenylalanine can be used to modify protein structures, potentially leading to proteins with enhanced activity and stability. chemimpex.com Studies have shown that substituting amino acids in the flanking regions of a peptide's core epitope with D-amino acids can result in a synthetic antigen with both high resistance to enzymatic degradation and preserved recognition by antibodies. nih.govnih.gov

Pharmacological Evaluation and Structure-Activity Relationships (SAR)

The pharmacological evaluation of compounds derived from this compound is critical for understanding their therapeutic potential. Structure-activity relationship (SAR) studies, which systematically modify the chemical structure of a lead compound to observe the effect on its biological activity, are essential in this process. Such studies have been instrumental in optimizing the potency and selectivity of various inhibitors.

The incorporation of the homophenylalanine moiety has a significant impact on the biological activity of molecules. The unique structure can lead to improved binding affinities for their biological targets. chemimpex.com SAR studies have demonstrated that the phenylalanine core is often crucial for maintaining the desired biological activity. mdpi.com

For instance, in the development of dipeptidyl peptidase IV (DP-IV) inhibitors, extensive SAR studies on the phenyl ring of a β-homophenylalanine-based compound led to the discovery of a novel series of potent inhibitors. doi.orgnih.gov The introduction of fluorine atoms at specific positions on the phenyl ring proved to be a critical modification for enhancing potency. doi.orgnih.gov Specifically, a dramatic 25-fold increase in inhibitory activity was observed with a 2,4,5-trifluoro substituted analogue compared to the unsubstituted parent compound. doi.org This highlights how subtle changes to the homophenylalanine structure can profoundly influence biological function.

This compound and its derivatives are frequently used in the synthesis of enzyme inhibitors, particularly for proteases. chemicalbook.com Research has focused on developing potent and selective inhibitors of dipeptidyl peptidase IV (DP-IV), an enzyme involved in glucose metabolism and a therapeutic target for type 2 diabetes. doi.org

Modification of a lead compound containing a β-homophenylalanine scaffold led to the discovery of highly potent and selective DP-IV inhibitors. doi.orgnih.gov SAR studies revealed that substitutions on the phenyl ring were key to this potency. The 2,5-difluoro and 2,4,5-trifluoro analogues were identified as particularly potent inhibitors of DP-IV. doi.orgnih.gov Importantly, these compounds also showed high selectivity, with over 200-fold greater activity against DP-IV compared to the related protease, Quiescent Cell Proline Dipeptidase (QPP). doi.org

The table below summarizes the inhibitory activity and selectivity of key β-homophenylalanine-based DP-IV inhibitors.

| Compound | Substitution | DP-IV IC₅₀ (nM) | QPP IC₅₀ (nM) | Selectivity (QPP/DP-IV) |

| 22q | 2,5-difluoro | 270 | >100,000 | >370 |

| 22t | 2,4,5-trifluoro | 119 | >100,000 | >840 |

| Data sourced from Bioorganic & Medicinal Chemistry Letters. doi.org |

These findings underscore the value of the homophenylalanine scaffold in designing potent and selective enzyme inhibitors for therapeutic applications.

Advanced Research Applications and Future Directions

Use as Biochemical Probes and Molecular Tools

Boc-D-homophenylalanine and its derivatives are increasingly utilized as sophisticated tools to explore complex biological processes. Their distinct steric and electronic properties allow for the fine-tuning of molecular interactions, making them ideal candidates for designing biochemical probes.

The incorporation of this compound into peptide sequences allows researchers to probe and modulate protein-protein interactions (PPIs) and investigate enzyme mechanisms. pnas.orgchemimpex.com The extended side chain can introduce specific steric hindrance or enhanced hydrophobic interactions, leading to altered binding affinities and specificities. vulcanchem.com This makes it a valuable component in the design of peptide-based inhibitors and modulators for therapeutic purposes. chemimpex.com

Derivatives of this compound, such as those with chloro or iodo substitutions, are employed to study protein interactions and enzyme activities, providing insights into cellular processes and disease mechanisms. pnas.orgchemimpex.com For instance, Boc-3,5-dichloro-D-homophenylalanine is used in peptide engineering to enhance affinity for targets like G-protein coupled receptors (GPCRs) and ion channels due to its increased lipophilicity and altered electronic properties. vulcanchem.com The incorporation of such unnatural amino acids can also confer resistance to proteolytic degradation, a crucial property for developing stable peptide-based drugs. nih.gov

A notable example is the synthesis of a clickable, activity-based probe, LJL-1, which is based on the peptidyl backbone of the anticancer drug carfilzomib. researchgate.net This probe incorporates a homophenylalanine residue and is designed to target pathogen proteasomes. The synthesis involves the coupling of Phe-Leu-homoPhe, followed by modifications to introduce an epoxyketone warhead and an alkyne handle for click chemistry. researchgate.net Such probes are instrumental in identifying and characterizing the catalytic subunits of proteasomes in pathogenic organisms. researchgate.net

Furthermore, phosphonic acid analogs of homophenylalanine have emerged as significant inhibitors of aminopeptidases. acs.org A building block, Boc-(R)-homophenylalanine(hPhe)[PO(OAd)-CH₂]-(R,S)-LeuOH, was used to synthesize a phosphinic pseudodecapeptide inhibitor of insulin-regulated aminopeptidase (B13392206) (IRAP). aai.org Structural studies of these inhibitors in complex with their target enzymes provide crucial insights into the binding modes and the structural basis for their selectivity. acs.orgaai.org

Table 1: Examples of this compound Derivatives as Biochemical Probes

| Derivative/Analog | Application | Research Finding | Reference(s) |

| Boc-3,5-dichloro-D-homophenylalanine | Peptide engineering for GPCR and ion channel modulation | Enhanced lipophilicity and altered electronic properties may augment target affinity. | vulcanchem.com |

| Boc-4-iodo-D-homophenylalanine | Bioconjugation and imaging | The iodine atom facilitates the attachment of biomolecules for imaging or therapeutic purposes. | chemimpex.com |

| Boc-(R)-hPhe[PO(OAd)-CH₂]-(R,S)-LeuOH | Enzyme inhibition studies | Used in the synthesis of a potent inhibitor of insulin-regulated aminopeptidase (IRAP). | aai.org |

| Homophenylalanine-containing clickable probe (LJL-1) | Pathogen proteasome profiling | Acts as an activity-based probe to identify and characterize proteasome subunits. | researchgate.net |

| Homophenylalanine in modified peptides | Inhibition of Keap1-Nrf2 protein-protein interaction | Explored the potential of extending the side chain into a pore of the Keap1 Kelch domain to improve binding affinity. | nih.gov |

Photoaffinity labeling is a powerful technique to identify and characterize the binding partners of bioactive molecules. researchgate.net This method relies on photoreactive chemical groups that, upon UV irradiation, form covalent bonds with interacting molecules in their immediate vicinity. mdpi.com this compound derivatives containing photoreactive moieties, such as diazirines, are valuable tools for these studies. researchgate.netmdpi.com

The synthesis of optically active trifluoromethyldiazirinyl homophenylalanine derivatives has been achieved through Friedel-Crafts acylation. mdpi.com These photoreactive amino acids can be incorporated into peptides or small molecules to create probes for identifying their biological targets. researchgate.netresearchgate.net The diazirine group is particularly advantageous due to its small size and the highly reactive carbene it generates upon photolysis, which can insert into a wide range of chemical bonds. researchgate.net

For example, the presence of an alkyne or azide (B81097) group on a Boc-homophenylalanine-containing probe allows for "click" chemistry, a versatile method for attaching reporter tags like fluorophores or biotin (B1667282) for visualization and enrichment of the labeled proteins. researchgate.net This approach has been used to create probes for studying pathogen proteasomes. researchgate.net The iodo-substituted analog, Boc-4-iodo-D-homophenylalanine, also holds potential for radiolabeling applications in imaging studies. chemimpex.com

Table 2: Photoreactive Derivatives of Homophenylalanine for Labeling Studies

| Photoreactive Derivative | Photophore | Application | Synthetic Approach | Reference(s) |

| Trifluoromethyldiazirinyl homophenylalanine | Diazirine | Photoaffinity labeling to identify biological targets. | Friedel-Crafts acylation with TfOH. | mdpi.com |

| Alkyne-functionalized homophenylalanine probes | Alkyne (for click chemistry) | Activity-based protein profiling and target identification. | Multi-step synthesis involving peptide coupling. | researchgate.net |

| Boc-4-iodo-D-β-homophenylalanine | Iodine (for radiolabeling) | Potential for radiolabeling and imaging applications. | Standard peptide synthesis building block. | chemimpex.com |

Conformational Analysis of Peptides and Peptidomimetics Containing this compound

The incorporation of this compound into peptides significantly influences their conformational preferences. Understanding these structural effects is crucial for the rational design of peptidomimetics with specific secondary structures and biological activities. Various analytical techniques are employed to elucidate the conformational landscape of these modified peptides.

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the conformational dynamics and stability of peptides containing this compound. mdpi.com These simulations provide insights into the ensemble of structures a peptide can adopt in solution, complementing experimental data from other techniques. mdpi.com

In a study on tripeptides containing dehydrophenylalanine and homophenylalanine, atomistic MD simulations were performed to investigate their self-assembly dynamics and aggregation patterns in a water box over 250 nanoseconds. mdpi.com The simulations revealed the formation of large single molecular clusters and allowed for the calculation of the Solvent Accessible Surface Area (SASA) and volume of the aggregates, which serve as indicators of aggregation propensity. mdpi.com The simulations showed that in the aggregates, the aromatic residues, particularly homophenylalanine, form clusters of π-π stacking interactions. mdpi.com

Circular dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides in solution. The CD spectrum provides information on the presence of α-helices, β-sheets, turns, and random coil conformations. The incorporation of this compound can induce or stabilize specific secondary structures, which is reflected in the CD spectra.

In studies of β-hairpin peptides, a negative CD band around 220 nm is characteristic of this conformation. uminho.pt For instance, a decapeptide containing two (S)-β³-homophenylalanine residues, Boc-Leu-Val-βPhe-Val-DPro-Gly-Leu-βPhe-Val-Val-OMe, exhibited a negative CD band at approximately 220 nm in both methanol (B129727) and trifluoroethanol, confirming a β-hairpin structure in solution. uminho.pt

The CD spectra of N-succinylated dehydrotripeptides containing homophenylalanine have also been analyzed to study their self-assembly and gelation properties. mdpi.com The spectra, acquired at concentrations below the critical gelation concentration, provided insights into the aggregation of the peptides into characteristic secondary structures, suggesting the formation of β-sheet or random coil arrangements depending on the specific peptide sequence and stereochemistry. uminho.pt In another study, a patent describes the use of far-UV CD to analyze β-polypeptide foldamers, where the mean residue ellipticity is plotted to normalize for the number of amide chromophores. google.com This allows for the characterization of helical structures by observing the characteristic maximum and minimum peaks. google.com

Table 3: Circular Dichroism Data for Peptides Containing Homophenylalanine

| Peptide | Solvent | Key CD Feature(s) | Inferred Conformation | Reference(s) |

| Boc-Leu-Val-βPhe-Val-DPro-Gly-Leu-βPhe-Val-Val-OMe | Methanol, Trifluoroethanol | Negative band at ~220 nm | β-hairpin | uminho.pt |

| N-succinylated dehydrotripeptides with Hph | Aqueous buffer | Varied spectra | β-sheet or random coil, depending on sequence | uminho.pt |

| β-polypeptide foldamers | Water, Methanol | Maxima and minima characteristic of helices | Helical structures (e.g., 12-helix, 14-helix) | google.com |

Single-crystal X-ray diffraction provides the most detailed, atomic-level information about the three-dimensional structure of molecules in the solid state. Several peptides incorporating Boc-protected homophenylalanine have been crystallized, and their structures have been determined by X-ray analysis, offering valuable insights into the conformational effects of this unnatural amino acid.

One study reported the crystal structure of a hexapeptide, t-butoxycarbonyl-β-Phe-β-Phe-d-Pro-Gly-β-Phe-β-Phe-methyl ester, where β-Phe is (S)-β³-homophenylalanine. pnas.org The analysis revealed a β-hairpin conformation stabilized by two intramolecular cross-strand hydrogen bonds. pnas.org A key finding was that the β-residues cause all the carbonyl groups to point in the same direction, resulting in a "polar" β-sheet, in contrast to the "apolar" sheets formed by α-amino acids where the hydrogen bond directions alternate. pnas.org The crystal structure of an 11-amino acid helical peptide containing a Boc group and (S)-β³-homophenylalanine (βPhe) has also been determined. researchgate.net

Another detailed X-ray diffraction study was conducted on a decapeptide, Boc-Leu-Val-βPhe-Val-DPro-Gly-Leu-βPhe-Val-Val-methyl ester. uminho.pt The crystals, obtained from methanol, diffracted to a resolution of 0.90 Å. The structure confirmed a β-hairpin conformation, with the centrally located DPro-Gly segment adopting a type-I' β-turn. uminho.pt The two β-homophenylalanine residues were found to occupy facing positions on the hairpin, with their side chains projecting on opposite faces of the β-sheet. uminho.pt

The investigation of peptides containing homologated phenylalanine residues, including homophenylalanine (hPhe), by X-ray crystallography has shown that the increased length of the side chain can lead to intermolecular interactions that promote ordered packing in crystals. researchgate.net In some cases, these interactions can induce preferential folding and aggregation of the peptides. researchgate.net

Table 4: Crystallographic Data for Peptides Containing Boc-Homophenylalanine Analogs

| Peptide | Space Group | Unit Cell Parameters | Key Conformational Feature | Reference(s) |

| Boc-β-Phe-β-Phe-d-Pro-Gly-β-Phe-β-Phe-OMe | P2₁ | a = 9.854 Å, b = 10.643 Å, c = 25.296 Å, β = 100.39° | β-hairpin forming an infinite "polar" β-sheet | pnas.org |

| Boc-Leu-Val-βPhe-Val-DPro-Gly-Leu-βPhe-Val-Val-OMe | P2₁2₁2₁ | a = 19.059 Å, b = 19.470 Å, c = 21.077 Å | β-hairpin with a type-I' β-turn | uminho.pt |

| Helical 11-aa peptide with Boc-Val...βPhe...OMe | Not specified | Not specified | Helical conformation with C₁₁ and C₁₅ hydrogen-bonded rings | researchgate.net |

| Boc-Phe-Aib-Aib-Leu-hPhe-NHiPr | P2₁ | a = 10.05 Å, b = 19.26 Å, c = 11.29 Å, β = 108.8° | Helical structure with intermolecular aromatic interactions | researchgate.net |

Exploration in Supramolecular Chemistry and Nanomaterials

This compound and its derivatives are of significant interest in the field of supramolecular chemistry, particularly for their ability to form ordered nanostructures through self-assembly.

The self-assembly of Boc-protected amino acids and peptides, including those containing homophenylalanine, can lead to the formation of various nanostructures such as fibers, spheres, and hydrogels. nih.govacs.org The process is often driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking of the aromatic rings. nih.gov For example, Boc-diphenylalanine analogues with additional methylene (B1212753) groups in the peptide backbone, such as those containing homophenylalanine, have been shown to form stable hydrogels. nih.gov These homologues tend to self-assemble into fibers, in contrast to the spherical assemblies of some shorter dipeptides. nih.gov The introduction of a Boc protecting group can influence the self-assembly process, sometimes leading to the formation of spherical particles or micelles. nih.gov

The gelation ability can be triggered by changes in pH or by a "solvent switch" method, where a solution of the peptide in an organic solvent is diluted with water. nih.govnih.gov The resulting hydrogels can exhibit a network of entangled fibers, creating a porous three-dimensional structure that can encapsulate large amounts of water. uminho.pt The chirality of the amino acid residues plays a crucial role; for instance, heterochiral peptides (containing both D- and L-amino acids) have been observed to have a high propensity for self-assembly and gelation. mdpi.com

The self-assembled hydrogels derived from this compound-containing peptides are promising candidates for drug delivery systems. nih.govuminho.pt Their biocompatibility and porous nature allow for the encapsulation of therapeutic molecules. uminho.pt The release of the entrapped drug can be sustained over time, which is beneficial for localized drug delivery. uminho.pt

The D-amino acid configuration of this compound enhances the proteolytic stability of the peptide-based hydrogel, which is a significant advantage for in vivo applications where enzymatic degradation can be a major challenge. mdpi.com Furthermore, derivatives of this compound, such as Boc-4-iodo-D-β-homophenylalanine, are being explored as building blocks for targeted drug delivery systems. chemimpex.com The unique properties of these unnatural amino acids can be leveraged to design novel pharmaceuticals that target specific receptors or pathways. netascientific.comchemimpex.com The hydrogels have been shown to allow for the sustained release of various types of molecules, with the release kinetics being influenced by the charge of the entrapped molecule. uminho.pt

Emerging Research Areas

The application of this compound is expanding into new and exciting areas of chemical biology and synthetic chemistry.

The incorporation of unnatural amino acids (UAAs) like D-homophenylalanine into proteins is a powerful strategy in protein engineering. nih.govresearchgate.net This technique allows for the creation of proteins with novel or enhanced properties, such as increased stability, improved catalytic activity, or altered substrate specificity. nih.gov Since D-amino acids are not naturally encoded in the genetic code, their incorporation requires specialized biological or chemical methods. nih.gov

The presence of a D-amino acid like D-homophenylalanine can significantly increase a peptide's resistance to proteases, enzymes that typically cleave peptide bonds between L-amino acids. mdpi.com This enhanced stability is highly desirable for therapeutic peptides, which often have short in vivo half-lives due to rapid degradation. mdpi.com The extended side chain of homophenylalanine can also provide greater conformational flexibility, potentially improving interactions with biological targets. vulcanchem.com The introduction of UAAs can be achieved through methods like genetically modifying microorganisms to produce enzymes that can synthesize and incorporate these amino acids.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. beilstein-journals.org D-amino acids and their derivatives are valuable chiral synthons and can serve as effective chiral auxiliaries in asymmetric synthesis. nih.gov this compound, with its defined stereocenter, has the potential to be utilized in this capacity.